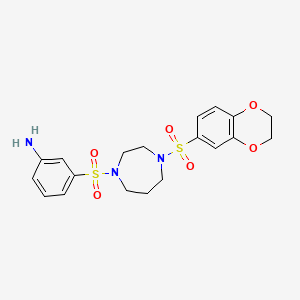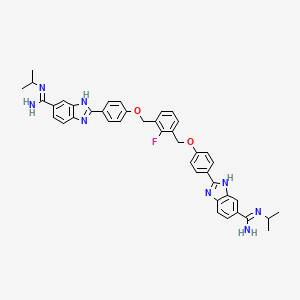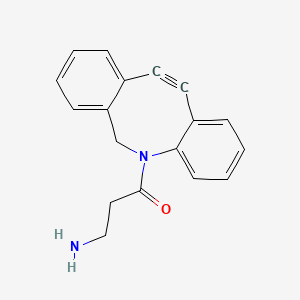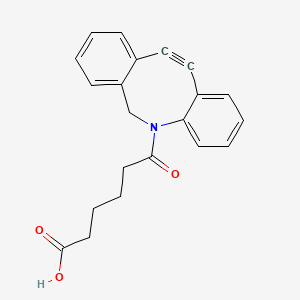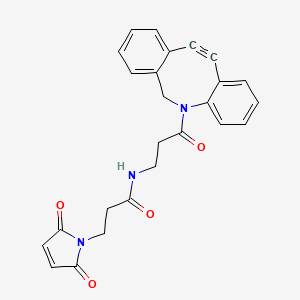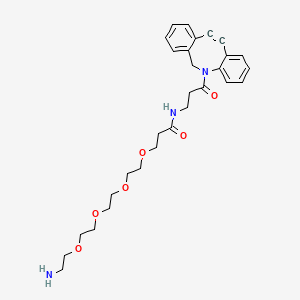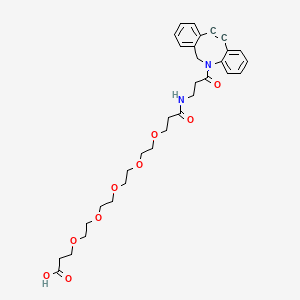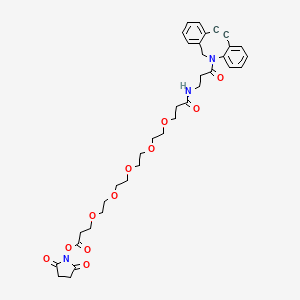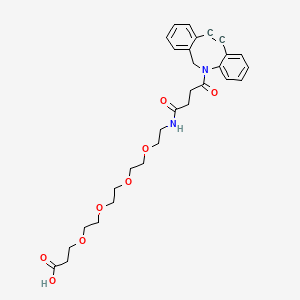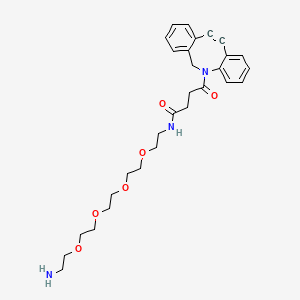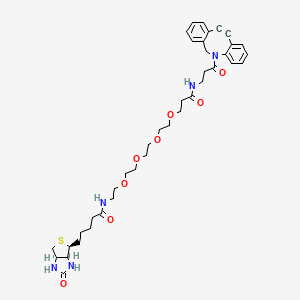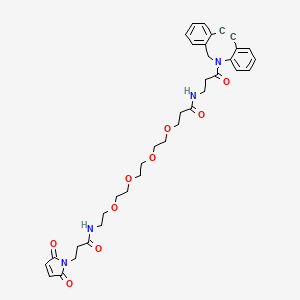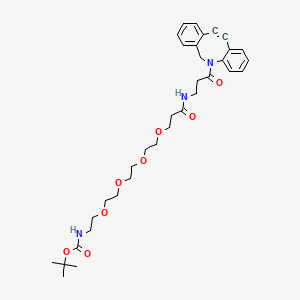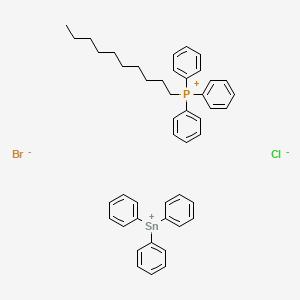
Decafentin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decafentin is a biochemical be used for fungicide, bactericide, wood Preservative and herbicide.
Applications De Recherche Scientifique
BioMAS A Multi-Agent System for Genomic Annotation
:This study discusses the use of DECAF, a multi-agent system toolkit, for genomic annotation. It highlights the application of DECAF in bioinformatics, particularly in automating the analysis of genomic data (Decker et al., 2002).
Decellularized Matrix as a Building Block in Bioprinting and Electrospinning :Research on the use of decellularized extracellular matrix (dECM) in bioprinting and electrospinning shows its potential in supporting cell differentiation and maintaining tissue-specific cell phenotypes, which is crucial in tissue engineering and regenerative medicine (Santschi et al., 2019).
Methods of Tissue Decellularization Used for Preparation of Biologic Scaffolds :This paper reviews various decellularization techniques and their impact on the host response to the material. It emphasizes the balance required in maintaining ECM structure while removing cellular materials (Keane et al., 2015).
Decellularized Matrices in Regenerative Medicine :This study provides an overview of the use of dECM in regenerative medicine, discussing its advantages in providing a native cellular environment that combines composition and architecture conducive to tissue repair and regeneration (Taylor et al., 2018).
An EXAFS Approach to the Study of Polyoxometalate-Protein Interactions :Although not directly related to "Decafentin," this research explores the interaction between decavanadate and proteins, providing insights into the molecular level understanding of biological activities of decavanadate, which might have implications in pharmacological applications (Marques et al., 2017).
Impact of Decellularization of Xenogeneic Tissue on Extracellular Matrix Integrity :This study investigates the effects of different decellularization protocols on the integrity of the extracellular matrix in xenogeneic tissue, highlighting the importance of these protocols in tissue engineering (Schenke-Layland et al., 2003).
Decellularization of Tissues and Organs :This paper describes commonly used decellularization methods and their effects on biologic scaffold materials, relevant in tissue engineering and regenerative medicine applications (Gilbert et al., 2006).
Extending a Multi-agent System for Genomic Annotation :Similar to the first paper, this research focuses on the application of the DECAF multi-agent toolkit in bioinformatics, particularly in genomic annotation, which is crucial for efficient data analysis in genomics (Decker et al., 2001).
Propriétés
Numéro CAS |
15652-38-7 |
|---|---|
Formule moléculaire |
C46H52BrClPSn |
Poids moléculaire |
869.96 |
Nom IUPAC |
decyl(triphenyl)phosphanium;triphenylstannanylium;bromide;chloride |
InChI |
InChI=1S/C28H36P.3C6H5.BrH.ClH.Sn/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;3*1-2-4-6-5-3-1;;;/h9-17,19-24H,2-8,18,25H2,1H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2 |
Clé InChI |
IEYPBBGCVUGLCD-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Br-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Decafentin; Ca 6830; Caswell No. 275B; Decyltriphenylphosphonium bromochlorotriphenylstannate; Stannoram. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


